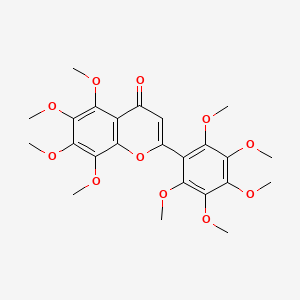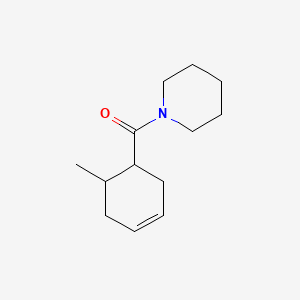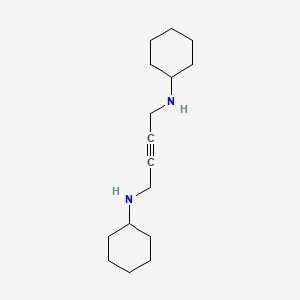
1,4-Bis(cyclohexylamino)-2-butyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(cyclohexylamino)-2-butyne is an organic compound characterized by the presence of two cyclohexylamino groups attached to a butyne backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(cyclohexylamino)-2-butyne typically involves the reaction of cyclohexylamine with 2-butyne-1,4-diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet industrial demands, and additional purification steps are incorporated to ensure the quality of the final product.
化学反应分析
Types of Reactions
1,4-Bis(cyclohexylamino)-2-butyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the compound’s structure and properties.
Substitution: The cyclohexylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
科学研究应用
1,4-Bis(cyclohexylamino)-2-butyne has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research explores its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,4-Bis(cyclohexylamino)-2-butyne involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds include other bis(cyclohexylamino) derivatives and butyne-based molecules. Examples are 1,4-Bis(cyclohexylamino)-9,10-anthraquinone and 1,4-Bis(phenylethynyl)benzene.
Uniqueness
1,4-Bis(cyclohexylamino)-2-butyne is unique due to its specific structural features, which confer distinct chemical and physical properties
属性
CAS 编号 |
73825-66-8 |
|---|---|
分子式 |
C16H28N2 |
分子量 |
248.41 g/mol |
IUPAC 名称 |
N,N'-dicyclohexylbut-2-yne-1,4-diamine |
InChI |
InChI=1S/C16H28N2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h15-18H,1-6,9-14H2 |
InChI 键 |
JQWHLLPKEHHOJP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NCC#CCNC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


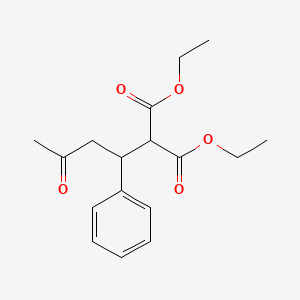
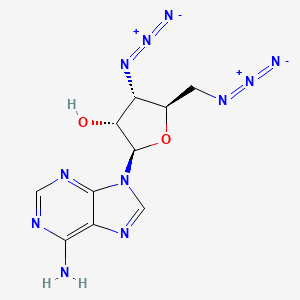
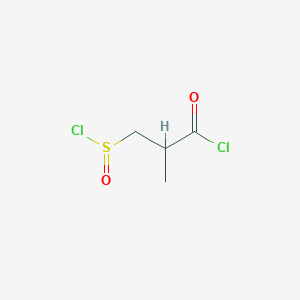
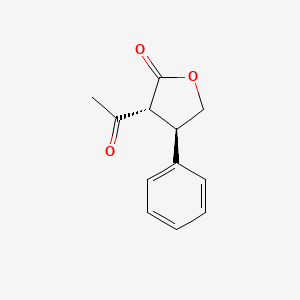

![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14454544.png)
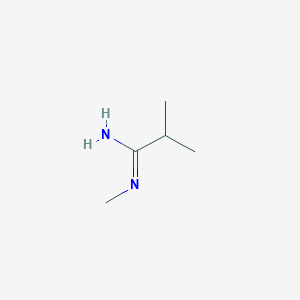
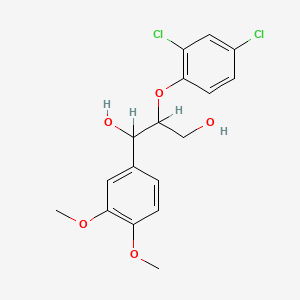

![2-[(Triphenylstannyl)sulfanyl]ethan-1-amine](/img/structure/B14454560.png)
